molecular formula C14H23NO4 B2495363 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid CAS No. 1379859-23-0

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid

Cat. No.: B2495363
CAS No.: 1379859-23-0
M. Wt: 269.341
InChI Key: PABLWCRQESJOMP-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a cyclohex-3-en-1-yl substituent. The tert-Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry .

Properties

IUPAC Name

3-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-5,10-11H,6-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLWCRQESJOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Cyclohexenyl Group: The cyclohexenyl group is introduced through a Grignard reaction or other suitable methods, where cyclohexenyl magnesium bromide reacts with an appropriate precursor.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the cyclohexenyl group using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Common methods include:

Conditions Reaction Time Yield Key Observations
Trifluoroacetic acid (TFA) in DCM1–2 hours>95%Rapid deprotection at RT; minimal side reactions
4M HCl in dioxane4–6 hours85–90%Requires extended stirring; may hydrolyze ester groups if present

The liberated amine participates in subsequent reactions, such as peptide coupling or reductive amination.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard derivatization reactions:

Esterification

Reaction with alcohols under acidic catalysis produces esters:

text
R = Methyl, Benzyl, or tert-Butyl Conditions: HCl (gas) in methanol, 0°C → RT, 12–24 hours Yield: 80–92% [4]

Amide Formation

Coupling with amines via carbodiimide-mediated activation:

Reagent System Base Solvent Yield
EDCl/HOBtDIPEADMF75–85%
HATU/DMAPNMMTHF88–93%

Example: Reaction with benzylamine produces Boc-protected cyclohexenylalanine benzylamide.

Cyclohexene Ring Modifications

The cyclohex-3-en-1-yl group participates in alkene-specific reactions:

Reaction Type Conditions Product Selectivity
HydrogenationH₂ (1 atm), Pd/C, MeOH, RTCyclohexyl derivative>99% cis
Epoxidationm-CPBA, DCM, 0°C → RTCyclohexene oxide70% diastereomeric excess
Diels-Alder reactionMaleic anhydride, toluene, refluxBicyclic adductEndo preference

Hydrogenation under mild conditions preserves the Boc group and acid functionality.

Acid-Base Behavior

The compound exhibits pH-dependent ionization:

Property Value Measurement Method
pKa (carboxylic acid)3.8 ± 0.2Potentiometric titration
pKa (amine, deprotected)8.5 ± 0.3UV-Vis spectroscopy

Ionization states influence solubility (e.g., >50 mg/mL in aqueous base vs. <5 mg/mL in neutral pH) .

Stability Under Thermal/Photolytic Conditions

Condition Degradation Pathway Half-Life
60°C, dry DMSOBoc group cleavage48 hours
UV light (254 nm), MeCNCyclohexene ring dimerization

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This protection allows for selective reactions at other functional groups without interfering with the amine functionality. The Boc group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides that require multiple steps.

Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid as a building block to create cyclic peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity to target receptors, showcasing the utility of this compound in drug development .

Drug Design and Development

Potential Anticancer Agents
Recent research has indicated that derivatives of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid exhibit anticancer properties. These compounds have been tested against various cancer cell lines, with some showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of modified Boc-amino acids, including 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo, suggesting their potential as therapeutic agents for cancer treatment .

Materials Science

Polymer Synthesis
In materials science, 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid has been employed in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it a valuable precursor for creating polymers with specific properties tailored for applications in drug delivery systems and tissue engineering.

Case Study: Biodegradable Polymers
Research on biodegradable polymers synthesized from Boc-protected amino acids has shown that these materials can be used for controlled drug release applications. The incorporation of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid into polymer matrices resulted in enhanced degradation rates and drug release profiles .

Analytical Chemistry

Chromatographic Applications
The compound is also relevant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its unique structural features allow it to be effectively separated and analyzed, providing insights into the purity and composition of synthesized compounds.

Case Study: HPLC Method Development
A method was developed utilizing HPLC to analyze the purity of peptide products synthesized using 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-y)propanoic acid as a building block. The method demonstrated high sensitivity and specificity, enabling accurate quantification of peptide concentrations .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the cyclohexenyl group can interact with hydrophobic pockets in proteins or enzymes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Boc-Protected Amino Acid Derivatives

Compound Name Substituent Key Features CAS Number Applications/Notes Reference
Target Compound Cyclohex-3-en-1-yl Unsaturated cyclohexene ring; potential for π-interactions N/A Presumed intermediate in drug synthesis N/A
(R/S)-2-(Boc-amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl Aromatic, electron-deficient group; enhances steric bulk N/A Anticancer inhibitors (Type D/L)
(S)-2-(Boc-amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Heteroaromatic sulfur-containing group; modulates electronic properties 56675-37-7 Laboratory chemical
2-(Boc-amino)-3-cyclohexylpropanoic acid Cyclohexyl (saturated) Saturated aliphatic ring; improved hydrophobicity 144186-13-0 Commercial research chemical

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is (tert-butoxycarbonyl)aminoacetic acid, with a molecular formula of C14H25NO4 and a molecular weight of approximately 271.35 g/mol. It exists as a white to off-white powder with a purity of about 95% .

Research indicates that compounds similar to 2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid may interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
  • Antioxidant Properties : The presence of cyclohexene moieties contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

  • Anticancer Potential : A study investigated the effects of related compounds on cancer cell lines, revealing that they could induce apoptosis in specific cancer types, suggesting potential use in cancer therapy .
  • Neuroprotective Effects : Research has indicated that certain derivatives may protect neuronal cells from oxidative damage, potentially benefiting neurodegenerative disease treatments .
  • Metabolic Regulation : Investigations into the compound's role in regulating lipid metabolism have shown promise, particularly in models of obesity and diabetes .

Comparative Biological Activity Table

CompoundBiological ActivityReference
2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acidAntioxidant, Enzyme Inhibition
Similar derivativesAntimicrobial, Anticancer
Other related compoundsNeuroprotective, Metabolic Regulation

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid with high enantiomeric purity?

  • Answer: The synthesis involves:

  • Amino Protection: Introducing the tert-butoxycarbonyl (Boc) group to protect the α-amino group, typically using Boc anhydride in a basic solvent (e.g., THF or DMF) at 0–25°C .
  • Cyclohexene Sidechain Incorporation: Coupling Boc-protected amino acids with cyclohexene-containing precursors via carbodiimide-mediated reactions (e.g., DCC or EDC) in anhydrous conditions to minimize hydrolysis .
  • Purification: Use reversed-phase HPLC or silica gel chromatography to isolate the enantiomerically pure product, with mobile phases optimized for polarity (e.g., hexane/ethyl acetate gradients) .
    • Key Considerations: Monitor stereochemistry using chiral HPLC or optical rotation measurements to confirm enantiopurity .

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

  • Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance reactivity in coupling steps but require strict moisture control to prevent Boc-group cleavage .
  • Temperature Control: Maintain 0–4°C during active ester formation to suppress racemization; warm to room temperature for completion .
  • Catalyst Use: Additives like HOBt or DMAP reduce side reactions (e.g., N-acylurea formation) and improve yields by 15–30% .
  • Progress Monitoring: Employ TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS to track reaction completion .

Advanced Research Questions

Q. What analytical strategies resolve structural ambiguities in derivatives of this compound?

  • Answer:

  • NMR Analysis: Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assign stereochemistry and confirm cyclohexene ring conformation .
  • X-ray Crystallography: For crystalline derivatives, determine absolute configuration and hydrogen-bonding patterns influencing reactivity .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) identifies isotopic patterns and fragmentation pathways to validate molecular integrity .

Q. How does the cyclohexene moiety influence reactivity compared to aromatic substituents in peptide coupling?

  • Answer:

  • Steric Effects: The non-planar cyclohexene ring introduces steric hindrance, slowing coupling kinetics by 20–40% compared to planar aryl groups (e.g., phenyl or indole derivatives) .
  • Electronic Effects: The alkene in cyclohexene can participate in conjugate addition side reactions unless protected (e.g., via hydrogenation or epoxidation) .
  • Comparative Data: Derivatives with cyclohexene show 10–15% lower yields in solid-phase peptide synthesis vs. thiophene or benzo[b]thiophene analogs due to steric clashes .

Q. How should researchers address discrepancies in Boc-deprotection yields reported across studies?

  • Answer:

  • Acid Sensitivity: Boc removal with TFA (20–50% in DCM) may degrade acid-sensitive cyclohexene rings, whereas milder conditions (e.g., HCl/dioxane) preserve integrity but require longer reaction times .
  • Byproduct Analysis: Use 19F^{19}\text{F} NMR to detect trifluoroacetylated byproducts when TFA is employed, which can reduce yields by 5–10% .
  • Alternative Strategies: Enzymatic deprotection (e.g., lipases) under neutral pH avoids side reactions but is substrate-specific and less widely validated .

Data Contradiction Analysis

Q. Why do reported melting points and solubility profiles vary for this compound?

  • Answer:

  • Polymorphism: Different crystallization solvents (e.g., ethanol vs. acetonitrile) produce polymorphs with melting point variations of 5–10°C .
  • Impurity Effects: Residual solvents (DMF, THF) or unreacted Boc anhydride can depress melting points by 3–8°C; DSC analysis is recommended for purity assessment .
  • Solubility: The cyclohexene group increases hydrophobicity, reducing aqueous solubility (0.1–0.5 mg/mL in PBS pH 7.4) compared to polar analogs (e.g., pyrazole derivatives) .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Boc ProtectionBoc₂O, DMF, 0°C → 25°C, 12 h85–90% yield, >99% purity
Cyclohexene CouplingEDC/HOBt, DCM, 4°C → RT, 24 h70–75% yield, 95% enantiopurity
Deprotection (Boc)4M HCl/dioxane, RT, 2 h90% yield, minimal degradation
PurificationPrep-HPLC (C18, 30% MeCN/H₂O)>99% purity, recovery ≥80%

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